molecular formula C15H19N3S B14276608 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane CAS No. 153682-25-8

1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane

Cat. No.: B14276608
CAS No.: 153682-25-8
M. Wt: 273.4 g/mol
InChI Key: IRRLDKGLAVSSHR-UHFFFAOYSA-N
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Description

1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane is a heterocyclic compound that contains a thiadiazine ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide, providing a facile synthetic route to the desired thiadiazine derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Phenyl-6H-1,3,4-thiadiazin-2-yl)azepane is unique due to the presence of the azepane ring fused with the thiadiazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

153682-25-8

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

2-(azepan-1-yl)-5-phenyl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C15H19N3S/c1-2-7-11-18(10-6-1)15-17-16-14(12-19-15)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2

InChI Key

IRRLDKGLAVSSHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(CS2)C3=CC=CC=C3

Origin of Product

United States

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